molecular formula C12H11NO2 B1402300 (2-Methylquinolin-7-yl)acetic acid CAS No. 1367828-04-3

(2-Methylquinolin-7-yl)acetic acid

Cat. No. B1402300
M. Wt: 201.22 g/mol
InChI Key: BBTJMWBSZVPLSA-UHFFFAOYSA-N
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Patent
US08846698B2

Procedure details

Crotonic aldehyde (33.0 mL, 0.40 mol) was added to 3-aminophenylacetic acid (30.0 g, 0.20 mmol) in concentrated hydrochloric acid (400 mL) and toluene (100 mL) at 110° C. The mixture was heated at 1100 for 90 minutes. The aqueous layer was separated, washed with diethyl ether (350 mL) then neutralised with aqueous ammonia. The aqueous solution was washed with chloroform (3×500 mL) and the organic phase was evaporated in vacuo. The solid residue was refluxed with chloroform (900 mL) and methanol (100 mL) then the solution was decanted and purified by column chromatography on silica gel (gradient of chloroform:MeOH 9:1 to 4:1) to afford a mixture of isomeric acids. This was purified by fractional crystallisation using isopropanol to afford the title compound as a white solid in 12% yield, 4.90 g.
Quantity
33 mL
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
12%

Identifiers

REACTION_CXSMILES
[CH3:1]/[CH:2]=[CH:3]/[CH:4]=O.[NH2:6][C:7]1[CH:8]=[C:9]([CH2:13][C:14]([OH:16])=[O:15])[CH:10]=[CH:11][CH:12]=1>Cl.C1(C)C=CC=CC=1>[CH3:4][C:3]1[CH:2]=[CH:1][C:12]2[C:7](=[CH:8][C:9]([CH2:13][C:14]([OH:16])=[O:15])=[CH:10][CH:11]=2)[N:6]=1

Inputs

Step One
Name
Quantity
33 mL
Type
reactant
Smiles
C/C=C/C=O
Name
Quantity
30 g
Type
reactant
Smiles
NC=1C=C(C=CC1)CC(=O)O
Name
Quantity
400 mL
Type
solvent
Smiles
Cl
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated at 1100 for 90 minutes
Duration
90 min
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
WASH
Type
WASH
Details
washed with diethyl ether (350 mL)
WASH
Type
WASH
Details
The aqueous solution was washed with chloroform (3×500 mL)
CUSTOM
Type
CUSTOM
Details
the organic phase was evaporated in vacuo
TEMPERATURE
Type
TEMPERATURE
Details
The solid residue was refluxed with chloroform (900 mL) and methanol (100 mL)
CUSTOM
Type
CUSTOM
Details
the solution was decanted
CUSTOM
Type
CUSTOM
Details
purified by column chromatography on silica gel (gradient of chloroform:MeOH 9:1 to 4:1)
CUSTOM
Type
CUSTOM
Details
to afford
ADDITION
Type
ADDITION
Details
a mixture of isomeric acids
CUSTOM
Type
CUSTOM
Details
This was purified by fractional crystallisation

Outcomes

Product
Name
Type
product
Smiles
CC1=NC2=CC(=CC=C2C=C1)CC(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 12%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.